molecular formula C10H8O3 B13952192 1,2-Di(2-furyl)ethanone CAS No. 51490-07-4

1,2-Di(2-furyl)ethanone

Cat. No.: B13952192
CAS No.: 51490-07-4
M. Wt: 176.17 g/mol
InChI Key: IUJVFEIAUZULLR-UHFFFAOYSA-N
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Description

1,2-Di(furan-2-yl)ethanone is an organic compound characterized by the presence of two furan rings attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di(furan-2-yl)ethanone can be synthesized through various methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often involving the use of a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity .

Industrial Production Methods: In industrial settings, the continuous preparation of 1,2-di(furan-2-yl)ethane-1,2-diol from furan-2-carbaldehyde is a notable method. This process can be optimized for greater efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The furan rings can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,2-Di(furan-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-di(furan-2-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The furan rings and ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound valuable in biochemical and pharmaceutical research.

Comparison with Similar Compounds

Uniqueness: 1,2-Di(furan-2-yl)ethanone is unique due to the presence of two furan rings, which enhances its reactivity and potential applications compared to similar compounds with only one furan ring. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

51490-07-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

1,2-bis(furan-2-yl)ethanone

InChI

InChI=1S/C10H8O3/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2

InChI Key

IUJVFEIAUZULLR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)C2=CC=CO2

Origin of Product

United States

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